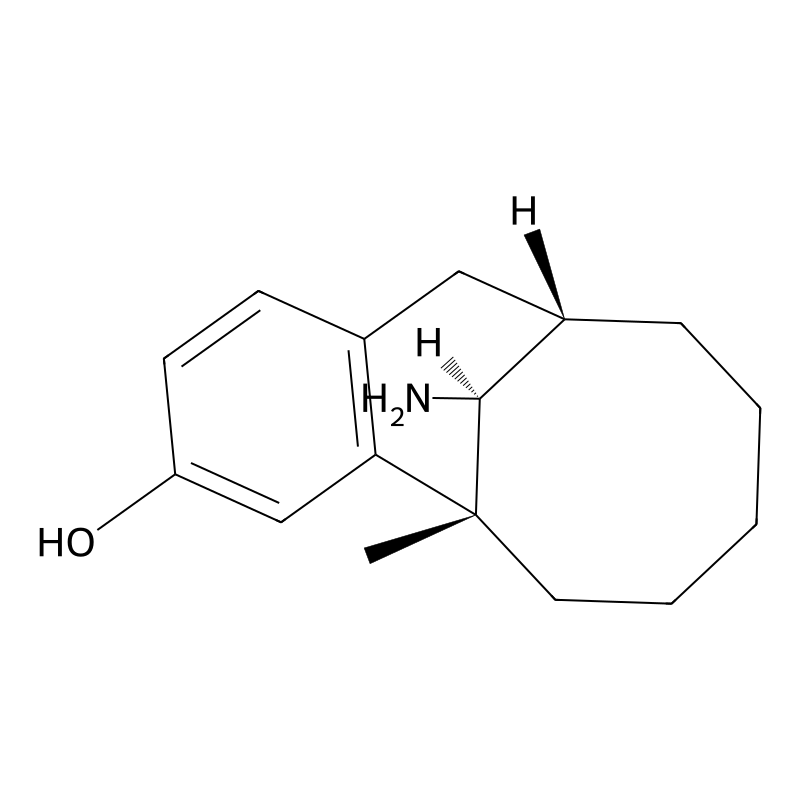Dezocine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Analgesic effects:
- Dezocine acts as a mixed agonist/antagonist on opioid receptors. This means it partially activates the mu-opioid receptor, similar to morphine, but also antagonizes the kappa-opioid receptor [].
- Studies have shown dezocine to be as effective as morphine in managing postoperative pain [, ].
- Combining dezocine with other opioids like sufentanil may produce an additive effect, meaning it enhances the analgesic effect without requiring higher doses of the other drug [].
Potential role in cancer treatment:
- Research suggests dezocine may have anti-tumor properties by affecting various aspects of cancer, including:
Additional research areas:
- Studies are ongoing to explore the long-term safety and efficacy of dezocine compared to other pain medications.
- Researchers are also investigating the potential of dezocine for managing other types of pain, such as neuropathic pain.
Important Note:
- It's crucial to remember that dezocine is not currently approved for use outside of China.
- Further research is needed to confirm its safety and efficacy for broader applications and potential side effects.
Dezocine is a synthetic opioid analgesic classified as a mixed agonist-antagonist, primarily acting on the μ-opioid and κ-opioid receptors. Its chemical structure is characterized by a complex polycyclic framework, specifically belonging to the benzomorphan group of opioids. Dezocine has a molecular formula of C₁₆H₂₃NO and a molar mass of approximately 245.37 g/mol. It exhibits unique pharmacological properties due to its biased agonism at the μ-opioid receptor, activating G protein signaling without triggering the β-arrestin pathway, which is often associated with adverse effects seen in other opioids .
Dezocine acts as a partial agonist at both mu (μ) and kappa (κ) opioid receptors in the central nervous system (CNS) [, ]. This dual action is responsible for its analgesic effects. Mu-receptor activation is the primary driver of pain relief, mimicking the action of morphine. However, dezocine's partial agonist nature translates to a weaker effect compared to morphine, potentially leading to less severe side effects like respiratory depression []. Additionally, κ-receptor activation by dezocine may contribute to pain modulation and reduce some morphine-associated side effects like nausea and vomiting [].
Dezocine exhibits a lower risk of respiratory depression compared to morphine, a major safety concern with opioids []. Studies also suggest a reduced potential for addiction compared to other opioids []. However, dezocine can still cause dependence with prolonged use, and withdrawal symptoms are possible upon discontinuation.
The synthesis of dezocine involves several key steps, starting with the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane. This reaction is facilitated by sodium hydride or potassium tert-butoxide, yielding an intermediate compound that undergoes cyclization to form the core structure of dezocine. Subsequent treatment with hydroxylamine hydrochloride produces an oxime, which is then reduced in the presence of hydrogen gas to yield the final product .
Dezocine demonstrates significant biological activity through its interaction with various opioid receptors. It exhibits high affinity for the μ-opioid receptor (with a Ki value of 1.46 nM), moderate affinity for the κ-opioid receptor (22.01 nM), and lower affinity for the δ-opioid receptor (398.6 nM) . Its pharmacological profile includes analgesic effects, antihypersensitivity activities, and inhibition of norepinephrine and serotonin reuptake, contributing to its efficacy in pain management while potentially reducing tolerance development compared to traditional opioids like morphine .
The synthesis of dezocine can be summarized in the following steps:
- Condensation: Combine 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane using sodium hydride or potassium tert-butoxide.
- Cyclization: Subject the resulting compound to cyclization via sodium hydride to form a bicyclic structure.
- Oxime Formation: Treat with hydroxylamine hydrochloride to create an oxime derivative.
- Reduction: Perform reduction using hydrogen gas to yield dezocine.
- Crystallization: Purify through crystallization and cleavage with hydrobromic acid .
Dezocine is primarily used as an analgesic in clinical settings, particularly for managing moderate to severe pain. Its unique properties allow it to be effective in treating pain while minimizing some common side effects associated with traditional opioids, such as respiratory depression and tolerance development . Dezocine is also employed in combination therapies for enhanced analgesic effects.
Research indicates that dezocine interacts variably with different opioid receptors, exhibiting partial agonist activity at both μ- and κ-opioid receptors. This interaction profile allows dezocine to provide analgesia while potentially reducing adverse effects commonly associated with full agonists like morphine . Studies have shown that dezocine can inhibit G protein activation mediated by other opioid agonists when co-administered, suggesting a complex interplay between its agonistic and antagonistic properties .
Dezocine shares structural similarities and pharmacological properties with several other compounds in the opioid class. Below is a comparison highlighting its uniqueness:
| Compound | Type | μ-Receptor Affinity | κ-Receptor Affinity | Unique Features |
|---|---|---|---|---|
| Dezocine | Mixed Agonist-Antagonist | High (1.46 nM) | Moderate (22.01 nM) | Biased agonism; inhibits norepinephrine/serotonin reuptake |
| Pentazocine | Mixed Agonist-Antagonist | Moderate | High | Known for its strong κ-agonist activity |
| Buprenorphine | Partial Agonist | High | Low | Long duration of action; ceiling effect on analgesia |
| Nalbuphine | Mixed Agonist-Antagonist | Moderate | High | Primarily used for pain relief without causing euphoria |
Dezocine's unique profile as a biased agonist allows it to engage selectively with opioid receptors, potentially offering therapeutic advantages over other opioids by balancing efficacy and safety .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
3.3
Appearance
UNII
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
N02 - Analgesics
N02A - Opioids
N02AX - Other opioids
N02AX03 - Dezocine
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]
Other CAS
Absorption Distribution and Excretion
Metabolism Metabolites
Dezocine has known human metabolites that include Dezocine glucuronide.
Wikipedia
Tiropramide







